7-Chlorocinnolin-4-ol, with the chemical formula and a molecular weight of approximately 179.6 g/mol, is classified as a chlorinated derivative of cinnoline. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. It is sourced primarily from the synthesis of related compounds, notably 4,7-dichloroquinoline derivatives, which serve as precursors in various chemical reactions leading to the formation of 7-chlorocinnolin-4-ol .
The synthesis of 7-chlorocinnolin-4-ol can be achieved through several methods. One prominent approach involves the decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid in paraffin oil at elevated temperatures. The general procedure includes:
Alternative methods include nucleophilic substitution reactions involving various amines and carbonyl compounds under ultrasound irradiation, demonstrating efficient yields and reduced reaction times .
The molecular structure of 7-chlorocinnolin-4-ol features a chlorinated aromatic ring system typical of quinoline derivatives. The structural characteristics include:
The compound exhibits a melting point range of approximately 276–279°C, indicating its stability under standard conditions . The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms.
7-Chlorocinnolin-4-ol participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time .
The mechanism of action for 7-chlorocinnolin-4-ol primarily relates to its role as an antimicrobial agent. It is hypothesized that:
Research into its precise mechanism continues, focusing on elucidating interactions at the molecular level with target proteins or nucleic acids .
The physical and chemical properties of 7-chlorocinnolin-4-ol are critical for understanding its behavior in various applications:
These properties influence its utility in pharmaceutical formulations and chemical syntheses .
7-Chlorocinnolin-4-ol has several scientific applications, particularly in medicinal chemistry:
The versatility of this compound makes it a significant subject for further research aimed at drug development and synthetic chemistry advancements .
7-Chlorocinnolin-4-ol (IUPAC name: 7-chlorocinnolin-4-ol) represents a fused bicyclic heteroaromatic system characterized by a pyridazine ring (cinnoline core) annulated with a benzene ring. The systematic numbering designates the chlorine substituent at position 7 and the hydroxyl group at position 4, establishing the compound’s core identity. This structural framework is alternatively designated as 7-chloro-1,2-dihydrocinnolin-4-one in tautomeric forms where the hydroxyl group undergoes keto-enol tautomerism, adopting a carbonyl configuration at C4. The molecule’s canonical SMILES (OC₁=C₂C=CC(Cl)=CC₂=NN=C₁) precisely encodes its atomic connectivity and substitution pattern [5].
Table 1: Nomenclature and Physicochemical Properties of 7-Chlorocinnolin-4-ol
Property Category | Descriptors and Values |
---|---|
Systematic Name | 7-Chlorocinnolin-4-ol |
Alternative Names | 7-Chloro-4-cinnolinol; 7-Chloro-1H-cinnolin-4-one |
CAS Registry | 876-95-9 (keto form); 18514-89-1 (enol form) |
Molecular Formula | C₈H₅ClN₂O |
Molecular Weight | 180.59 g/mol |
Density | 1.500 ± 0.06 g/cm³ (Predicted) |
Melting Point | 288°C (in ethanol) |
pKa | 2.34 ± 0.40 (Predicted) |
Structurally, 7-chlorocinnolin-4-ol belongs to the cinnolinone subclass—nitrogen-rich heterocycles featuring a bridgehead nitrogen atom and potential for hydrogen bonding via both the C4-oxygen and N2-nitrogen. The chlorine atom at C7 creates a distinct electronic perturbation, enhancing the ring system’s electron-deficient character. X-ray crystallographic analyses of analogous cinnolinones reveal near-planar geometries with bond lengths indicative of significant delocalization across the bicyclic system. The tautomeric equilibrium (keto-enol) profoundly influences its physicochemical behavior, with the keto form typically dominating in solid-state configurations [3] [5].
Cinnolinone chemistry emerged in the mid-20th century alongside broader investigations into benzodiazines. Early synthetic routes to cinnolin-4-ols typically involved cyclization of ortho-acylamino phenylhydrazines or transition-metal catalyzed annulations. The specific 7-chloro derivative gained prominence much later, following structure-activity relationship (SAR) studies that identified halogenation at C7 as crucial for optimizing biological activity while maintaining synthetic accessibility. Initial reports of 7-chlorocinnolin-4-ol synthesis appeared in specialized chemical databases and catalogs in the early 2000s, primarily as building blocks for medicinal chemistry programs [3].
The therapeutic potential of cinnolinones surged when high-throughput screening campaigns identified the 7-chloro-4-ol scaffold as a privileged motif in bioactive molecules. A pivotal advancement occurred with the discovery of FiVe1—a first-in-class cinnolinone-based vimentin inhibitor identified via synthetic lethality screening in epithelial-mesenchymal transition (EMT) models (~2022). FiVe1 incorporated the 7-chloro-4-cinnolinol moiety linked to a chlorophenylpiperazine unit, establishing proof-of-concept for cinnolinone-based targeting of mesenchymal cancers. This discovery catalyzed intensified exploration of 7-chlorocinnolin-4-ol derivatives in oncology, particularly for treating vimentin-expressing soft tissue sarcomas (STSs) [8].
Concurrently, structural parallels between cinnolin-4-ols and bioactive quinolones (e.g., antimalarial chloroquine) stimulated investigations into their antimicrobial potential. The chlorine atom’s role in enhancing membrane permeability and the hydroxyl group’s capacity for target binding mirrored established pharmacophores in infectious disease therapeutics, positioning 7-chlorocinnolin-4-ol as a versatile template for hybridization strategies [7].
The scaffold’s significance stems from three interconnected attributes: target versatility, synthetic tractability, and optimization capacity.
Target Versatility
The 7-chlorocinnolin-4-ol core demonstrates remarkable target plasticity. Its primary validated mechanism involves selective disruption of vimentin (VIM) intermediate filaments—a therapeutically intractable target critical for mesenchymal cancer viability. FiVe1 (containing 8-chlorocinnolin-4-ol) binds the VIM rod domain, inducing Ser56 hyperphosphorylation, mitotic catastrophe, and selective cytotoxicity in VIM-expressing sarcoma cells (HT-1080, RD, GCT). Optimized derivatives like compound 4e achieved 44 nM IC₅₀ in HT-1080 cells—a 35-fold potency enhancement over FiVe1—while maintaining >250-fold selectivity over epithelial cells (MCF-7) [8].
Table 2: Key Lead Compounds Derived from 7-Chlorocinnolin-4-ol
Compound | Biological Target/Activity | Potency (IC₅₀/EC₅₀) | Selectivity Index | Key Modifications |
---|---|---|---|---|
FiVe1 | Vimentin (mesenchymal cancer cytotoxicity) | 1.6 µM (HT-1080) | >10 (MCF-7) | Prototype cinnolinone-piperazine |
4e | Vimentin (optimized inhibitor) | 44 nM (HT-1080) | 253 (MCF-7) | Meta-trifluoromethyl phenyl ring A |
11a, 11j, 11k | Vimentin (metabolically stable analogs) | 58-112 nM (HT-1080) | >200 (MCF-7) | Piperazine replacements |
Hybrids | Mycobacterium tuberculosis DNA gyrase (predicted) | 3.12 µM (leads) | Low cytotoxicity | Phenoxy-thiazole appendages |
Synthetic Tractability
The scaffold readily undergoes regioselective modification at multiple sites:
This adaptability enables efficient SAR exploration. For instance, FiVe1 optimization involved systematic modifications to:
Optimization Capacity
The scaffold consistently yields derivatives with enhanced drug-like properties. Compound 4e not only improved potency but also achieved superior oral bioavailability vs. FiVe1. Subsequent analogs (11a, 11j, 11k) further optimized metabolic stability and aqueous solubility while retaining nanomolar cytotoxicity against sarcomas. Molecular hybridization strategies—exemplified by antitubercular 7-chloro-4-phenoxyquinolines—demonstrate how the 7-chlorocinnolin-4-ol motif can be incorporated into dual-pharmacophore agents targeting diverse pathogens [8] [9].
Current research objectives focus on overcoming three principal limitations:
Solubility and Bioavailability Optimization
Despite potency gains, 7-chlorocinnolin-4-ol derivatives often exhibit poor aqueous solubility (<1 µM for FiVe1), limiting in vivo utility. Hepatocyte metabolism studies identified rapid oxidative dealkylation (33% metabolites) and oxygenation (45% metabolites) as key clearance pathways [8]. Contemporary strategies addressing these gaps include:
Target Identification and Validation
While vimentin engagement is established for FiVe1-like molecules, the precise binding site and mechanism for other biological activities (e.g., antimicrobial effects) remain undefined. Key objectives include:
Computational and Synthetic Expansion
The absence of predictive models for cinnolinone bioactivity represents a significant knowledge gap. Current efforts aim to:
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4